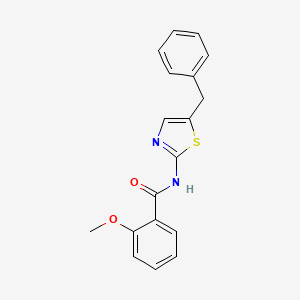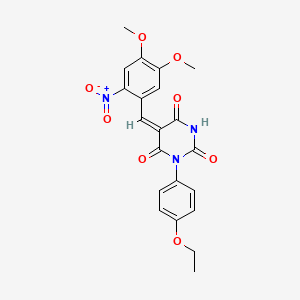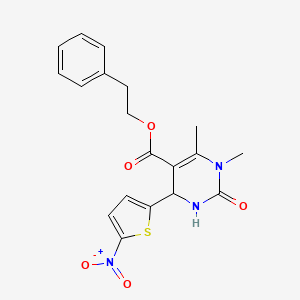
N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide, commonly known as BZB, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. BZB is a thiazole derivative that has a benzamide moiety attached to it. The compound has a molecular weight of 337.43 g/mol and a melting point of 202-204 °C.
作用機序
The exact mechanism of action of BZB is not yet fully understood, but it is believed to involve the inhibition of various cellular processes such as DNA replication, protein synthesis, and cell division. BZB has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BZB has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis, the process of new blood vessel formation. BZB has also been found to modulate various signaling pathways involved in cancer development and progression.
実験室実験の利点と制限
One of the main advantages of BZB is its potent anti-cancer activity against various cancer cell lines, making it a potential candidate for the development of new cancer therapies. BZB also exhibits potent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. However, the limitations of BZB include its low solubility in water and its potential toxicity to non-target organisms.
将来の方向性
There are several future directions for the research and development of BZB. One potential direction is the development of new cancer therapies based on BZB. Another potential direction is the development of new herbicides based on BZB. Additionally, the development of new plant growth regulators based on BZB could help increase crop yields and improve agricultural sustainability. Finally, the development of new high-performance materials based on BZB could have applications in various fields such as aerospace, automotive, and electronics.
合成法
The synthesis of BZB can be achieved through various methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-5-benzylthiazole. Another common method involves the reaction of 2-methoxybenzoyl chloride with 2-amino-5-benzylthiazole in the presence of a base such as triethylamine. The yield of the synthesis process is typically around 70-80%.
科学的研究の応用
BZB has been extensively studied for its potential applications in various scientific fields. In medicine, BZB has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, colon, and lung cancer cells. BZB has also been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
In agriculture, BZB has been found to exhibit potent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. BZB has also been found to enhance the growth and yield of various crops, making it a potential candidate for the development of new plant growth regulators.
In material science, BZB has been found to exhibit excellent thermal stability and mechanical properties, making it a potential candidate for the development of new high-performance materials.
特性
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-16-10-6-5-9-15(16)17(21)20-18-19-12-14(23-18)11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZFKTDZJNIDTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-morpholinylamino)carbonothioyl]nicotinamide](/img/structure/B4960027.png)
![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-2-(3-phenylpropyl)-1,3-benzoxazole](/img/structure/B4960034.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4960046.png)
![5-{3-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960048.png)

![1-benzyl 5-(4-nitrophenyl) N-[(benzyloxy)carbonyl]glutamate](/img/structure/B4960052.png)
![ethyl [(4-amino-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4960065.png)


![4-[3-(2-furyl)-2-propen-1-ylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B4960082.png)
![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)
![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)